molecular formula C18H14 B13936595 Benz(a)anthracene, 8,9-dihydro- CAS No. 60968-17-4

Benz(a)anthracene, 8,9-dihydro-

Cat. No.: B13936595
CAS No.: 60968-17-4
M. Wt: 230.3 g/mol
InChI Key: PSPKRGQSBJQZGE-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 8,9-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings. This compound is a derivative of benz(a)anthracene and is known for its significant role in environmental chemistry and toxicology. It is produced during the incomplete combustion of organic matter and is found in substances such as tobacco smoke and fossil fuels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 8,9-dihydro- typically involves the reduction of benz(a)anthracene. One common method includes the catalytic hydrogenation of benz(a)anthracene using a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracene, 8,9-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benz(a)anthracene, 8,9-dihydro- involves its metabolic activation by cytochrome P450 enzymes. The compound is converted into reactive intermediates, such as epoxides and dihydrodiols, which can form covalent adducts with DNA. These DNA adducts can lead to mutations and initiate carcinogenesis . The primary molecular targets include DNA and various enzymes involved in detoxification and repair processes .

Comparison with Similar Compounds

Uniqueness: Benz(a)anthracene, 8,9-dihydro- is unique due to its specific metabolic pathways and the types of DNA adducts it forms. Its reduced form makes it less reactive compared to its parent compound, benz(a)anthracene, but it still retains significant biological activity .

Properties

CAS No.

60968-17-4

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

8,9-dihydrobenzo[a]anthracene

InChI

InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h2-5,7-12H,1,6H2

InChI Key

PSPKRGQSBJQZGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43

Origin of Product

United States

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